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Compound of Interest

Compound Name: 2-(Dibutylamino)acetamide

Cat. No.: B15495549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 2-(Dibutylamino)acetamide. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted data based

on the analysis of analogous compounds and established principles of spectroscopic

interpretation. It also includes standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-(Dibutylamino)acetamide.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(Dibutylamino)acetamide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.2 - 3.4 t 4H
N-CH₂-CH₂-CH₂-CH₃

(amide)

~2.8 - 3.0 t 4H
N-CH₂-CH₂-CH₂-CH₃

(amine)

~2.9 s 2H N-CH₂-C=O

~1.4 - 1.6 m 8H -CH₂-CH₂-CH₂-CH₃

~1.2 - 1.4 m 8H -CH₂-CH₂-CH₂-CH₃

~0.9 t 12H -CH₂-CH₂-CH₂-CH₃

Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (0 ppm). t = triplet, s =

singlet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(Dibutylamino)acetamide

Chemical Shift (δ) ppm Assignment

~170 C=O (amide)

~58 N-CH₂-C=O

~52 N-CH₂- (amine)

~49 N-CH₂- (amide)

~30 -CH₂-CH₂-CH₃ (amine)

~29 -CH₂-CH₂-CH₃ (amide)

~20 -CH₂-CH₂-CH₃

~14 -CH₃

Predicted in CDCl₃ at 75 MHz. Chemical shifts are referenced to TMS (0 ppm).
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Table 3: Predicted IR Spectroscopic Data for 2-(Dibutylamino)acetamide

Wavenumber (cm⁻¹) Intensity Assignment

~2960 - 2870 Strong C-H stretch (alkyl)

~1650 Strong C=O stretch (tertiary amide)

~1465 Medium C-H bend (methylene)

~1375 Medium C-H bend (methyl)

~1180 Medium C-N stretch

Predicted for a neat or KBr pellet sample.

Table 4: Predicted Mass Spectrometry Data for 2-(Dibutylamino)acetamide

m/z Relative Intensity Assignment

298 Moderate [M]⁺ (Molecular Ion)

255 High [M - C₃H₇]⁺

227 High [M - C₅H₁₁]⁺

184 High [M - C₈H₁₈]⁺

114 Very High [CH₂=N(C₄H₉)₂]⁺

57 High [C₄H₉]⁺

Predicted for Electron Ionization (EI) mass spectrometry.

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of 2-
(Dibutylamino)acetamide.

Materials:

2-(Dibutylamino)acetamide sample (5-10 mg)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm diameter)

Pipettes

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Dibutylamino)acetamide in

about 0.6-0.7 mL of CDCl₃ in a small vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of

1-2 seconds, and 8-16 scans.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.
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Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

Integrate the peaks and determine their multiplicities.

¹³C NMR Acquisition:

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 128 or more).

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-(Dibutylamino)acetamide.

Materials:

2-(Dibutylamino)acetamide sample (1-2 mg)

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation: Place a small amount of KBr powder (approx. 100-200 mg) in a mortar

and grind it to a fine powder.

Add 1-2 mg of the 2-(Dibutylamino)acetamide sample to the KBr and mix thoroughly by

grinding.
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Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically 8-10

tons) for a few minutes to form a transparent or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
(Dibutylamino)acetamide.

Materials:

2-(Dibutylamino)acetamide sample

Methanol or other suitable volatile solvent

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure (Electron Ionization - EI):

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like

methanol to a concentration of approximately 1 mg/mL.

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound, this can be done via a direct insertion probe or by injection into a gas

chromatograph (GC-MS).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source.
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Mass Analysis: The resulting positively charged fragments are accelerated into the mass

analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to

deduce the structure.

Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel compound like 2-(Dibutylamino)acetamide.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data
of 2-(Dibutylamino)acetamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15495549#2-dibutylamino-acetamide-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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